molecular formula C17H13N7O4S B2549391 N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 1203296-54-1

N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2549391
CAS No.: 1203296-54-1
M. Wt: 411.4
InChI Key: AMVVRPICHUDLMC-UHFFFAOYSA-N
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Description

N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H13N7O4S and its molecular weight is 411.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

The compound N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a part of a diverse set of acetamides synthesized for their potential biological properties. The synthesis process includes the formation of 2-chloro-[3-R 1 -1,2,4-oxadiazol-5-yl]pyridines, hydrazinolysis, ester formation, and subsequent amide formation of end products. These compounds are studied for their pharmacological activity, highlighting their potential in medicinal chemistry (Karpina et al., 2019).

Novel Derivative Synthesis

A series of coumarin substituted triazolo-thiadiazine derivatives have been designed and synthesized, involving the fusion of 5-methyl isoxazole-3-carboxylic acid with thiocarbohydrazide. This results in the formation of various intermediates and final products, which are characterized by spectroscopic techniques (Vaarla & Vedula, 2016).

Heterocyclic Derivatives

The research in this domain involves synthesizing mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings. These compounds are synthesized and characterized using various spectral and analytical data, contributing to the field of heterocyclic chemistry (El‐Sayed et al., 2008).

Antifungal and Apoptotic Effects

Compounds including N-(4-nitrophenyl)-2-[(5-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1,3,4-oxadiazol-2-yl)thio]acetamide demonstrate potent antifungal and apoptotic effects against various Candida species. These compounds exhibit significant biological activity and have been studied for their mechanism of action (Çavușoğlu et al., 2018).

Isoxazole Substituted Compounds

Research has focused on synthesizing isoxazole substituted fused triazolo-thiadiazoles. These compounds are synthesized via cyclocondensation, characterized, and may present potential biological activity (Vaarla & Vedula, 2015).

Bridgehead Nitrogen Heterocyclic Systems

The synthesis of s-Triazolo[3,4-b][1,3,4]thiadiazoles, s-Triazolo[3,4-b][1,3,4]thiadiazines, and s-Triazolo[3′,4′:2,3]thiadiazino[5,6-b]quinoxaline involves condensation with various reactants. These compounds have been tested for antibacterial, antifungal, and antitubercular activities (Shiradkar & Kale, 2006).

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O4S/c1-10-7-16(28-22-10)18-15(25)9-29-17-20-19-14-6-5-13(21-23(14)17)11-3-2-4-12(8-11)24(26)27/h2-8H,9H2,1H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVVRPICHUDLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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